molecular formula C9H9N3O B11913052 6-Methoxyquinazolin-5-amine CAS No. 87039-49-4

6-Methoxyquinazolin-5-amine

Cat. No.: B11913052
CAS No.: 87039-49-4
M. Wt: 175.19 g/mol
InChI Key: UXCZUTJBZWURPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-Methoxyquinazolin-5-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Methoxyquinazolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyquinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

6-Methoxyquinazolin-5-amine can be compared with other quinazoline derivatives, such as:

What sets this compound apart is its unique methoxy group at the 6-position, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

87039-49-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-methoxyquinazolin-5-amine

InChI

InChI=1S/C9H9N3O/c1-13-8-3-2-7-6(9(8)10)4-11-5-12-7/h2-5H,10H2,1H3

InChI Key

UXCZUTJBZWURPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CN=CN=C2C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.